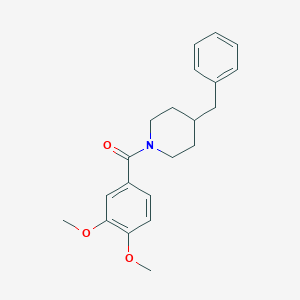

![molecular formula C18H18N2O2 B5516401 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide, also known as BMIPP, is a radiopharmaceutical that is used for myocardial imaging. It was first developed in Japan in the 1980s and has since been widely used in clinical practice.

Aplicaciones Científicas De Investigación

Anticonvulsant and Neuroprotective Applications

A study demonstrated that derivatives of N-(substituted benzothiazol-2-yl)amide possess significant anticonvulsant and neuroprotective effects. One compound, in particular, was highlighted for its effectiveness in reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating its potential as a safer and effective anticonvulsant with neuroprotective capabilities (Hassan, Khan, & Amir, 2012).

Antimicrobial Activity

A study focused on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, synthesized via copper-catalyzed azide-alkyne cycloaddition, showcased their ability to inhibit cancer cell growth, indicating their potential as antimicrotubule agents. The study highlighted one compound with exceptionally low IC50 values against breast tumor cells, suggesting its suitability for further exploration in antimicrobial applications (Stefely et al., 2010).

Imaging and Diagnostic Applications

The development of a radiolabelled matrix metalloproteinase inhibitor for PET studies highlighted the potential of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide analogs in imaging. This application is essential for non-invasive diagnostic procedures, offering a fully automated radiosynthesis process for the compound, indicating its potential in clinical imaging studies (Wagner et al., 2011).

Aroma Applications

Research into aroma-active Strecker aldehydes from 3-oxazolines identified novel aroma precursors capable of releasing specific aldehydes upon hydrolysis. This study opens pathways for using such compounds in flavor and fragrance applications, demonstrating their ability to significantly influence aroma profiles in food and consumer products (Granvogl, Beksan, & Schieberle, 2012).

COX-2 Inhibition for Anti-inflammatory Purposes

The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides showcased their potential as selective COX-2 inhibitors. This research is particularly relevant for developing new anti-inflammatory agents, emphasizing the critical role of fluorine atom introduction in enhancing selectivity and potency (Hashimoto et al., 2002).

Advanced Material Applications

The study on polybenzoxazine with phenylnitrile functional groups explored the synthesis and characteristics of novel monomers for advanced material applications. This research highlights the potential of such compounds in creating materials with improved thermal stability and dynamic mechanical properties, offering new possibilities in high-performance polymers (Qi et al., 2009).

Propiedades

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12(2)10-17(21)19-14-7-5-6-13(11-14)18-20-15-8-3-4-9-16(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAJPPVMGPFHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)

![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)

![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)

![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)

![2-({[(2S)-2-amino-2-cyclohexylacetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide hydrochloride](/img/structure/B5516409.png)

![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5516423.png)